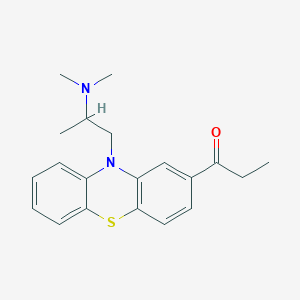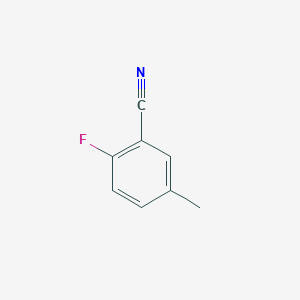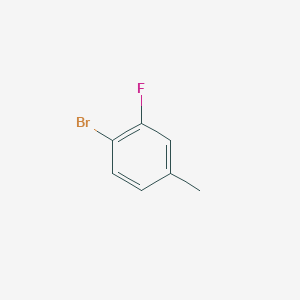
D-エポキソン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Shi Epoxidation Diketal Catalyst, also known as Shi Epoxidation Diketal Catalyst, is a useful research compound. Its molecular formula is C₁₂H₁₈O₆ and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Shi Epoxidation Diketal Catalyst suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Shi Epoxidation Diketal Catalyst including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アルケンのエナンチオ選択的エポキシ化
D-エポキソンは、エナンチオ選択的エポキシ化に広く使用されており、キラルエポキシ化合物の合成における重要なステップです . このプロセスは、特定の三次元配向を持つ分子を作成するために不可欠であり、薬剤のキラリティがその有効性と安全性に影響を与える可能性がある医薬品開発において非常に重要です。
抗腫瘍化合物の合成
この化合物は、強力な抗腫瘍剤であるイエルキニアスタチンAおよびBの合成において重要な役割を果たしています . これらの化合物は、がんの治療において有望な結果を示しており、D-エポキソンは医薬品化学研究における重要な試薬となっています。
細胞毒性二次代謝産物の生成
D-エポキソンは、研究用途において細胞毒性二次代謝産物として使用されています . 細胞死を誘発する能力は、細胞毒性のメカニズムを研究し、疾患に対する新しい治療戦略を開発するために貴重です。
ファインケミカルの合成
この触媒は、少量で製造される純粋で複雑な単一化学物質であるファインケミカルの合成において不可欠です . これらの化学物質は、触媒、添加剤、または医薬品、農薬、材料科学における中間体などの特殊な用途で使用されます。
医薬品中間体の生成
D-エポキソンは、幅広い医薬品製品の製造に使用される基本的な要素である医薬品中間体の作成に使用されます . この用途は、新薬や治療法の開発と製造に不可欠です。
産業用特殊化学品の生成
産業部門では、D-エポキソンは、特定のパフォーマンスまたは機能属性を持つ特殊化学品の生成に使用されます . これらの化学物質は、電子機器、プラスチック、高度な材料など、さまざまな産業で広く使用されています。
不斉合成制御剤
Shiエポキシ化ジケタル触媒は、不斉合成におけるキラル制御剤として使用されます . これは、多くの薬物やその他の生物活性分子の有効性における重要な要素である、所望の光学活性を持つ物質を作成するために重要です。
キラル配位子とルイス塩基の合成
最後に、D-エポキソンは、キラル配位子とルイス塩基の合成に関与しています . これらの化合物は、さまざまな化学反応の触媒として不可欠であり、グリーンケミストリーの分野において基本的な不斉触媒に広く使用されています。
作用機序
Target of Action
The primary target of D-Epoxone, also known as the Shi Epoxidation Diketal Catalyst, is various alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They are a fundamental functional group in organic chemistry and serve as the building blocks for many complex molecules.
Mode of Action
D-Epoxone interacts with its target alkenes through a process known as epoxidation . This reaction involves the addition of an oxygen atom across the carbon-carbon double bond of the alkene, resulting in the formation of an epoxide . The epoxidizing species is believed to be a dioxirane , which is a powerful epoxidation reagent .
Biochemical Pathways
The Shi Epoxidation allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The reaction is believed to proceed via a dioxirane intermediate generated from the ketone catalyst by the Oxone . The downstream effects of this reaction include the creation of a variety of complex molecules, as epoxides are versatile intermediates in organic synthesis.
Pharmacokinetics
It’s known that d-epoxone is a chemical reagent used for enantioselective epoxidation of alkenes . It’s involved in the synthesis of Irciniastatin (A and B), which are used as antitumor compounds . It’s used as a cytotoxic secondary metabolite .
Result of Action
The result of D-Epoxone’s action is the formation of epoxides from various alkenes . Epoxides are cyclic ethers that are important in a variety of chemical reactions, including those in biological systems. They can be opened by nucleophiles to form a range of products, making them valuable intermediates in organic synthesis.
Action Environment
The Shi Epoxidation reaction is sensitive to environmental factors such as pH and temperature . The optimum pH for dioxirane epoxidation is 7-8 . At higher pH, Oxone tends to decompose . At ph 7-8 the shi catalyst decomposes due to competing baeyer-villiger reaction . By increasing the pH to 10.5 (by addition of K2CO3), the amount of ketone used can be reduced to a catalytic amount (30 mol %) and the amount of Oxone can be reduced to a stoichiometric amount (1.5 equiv), suggesting that at this pH the ketone is sufficiently reactive to compete with Oxone decomposition . Reaction temperatures range from –10 to 20 °C .
特性
IUPAC Name |
(3'aR,4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWFWFVSWOTLP-RWYTXXIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428499 |
Source


|
| Record name | D-Epoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18422-53-2 |
Source


|
| Record name | D-Epoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Dibenzo[a,e]pyrene](/img/structure/B33199.png)
